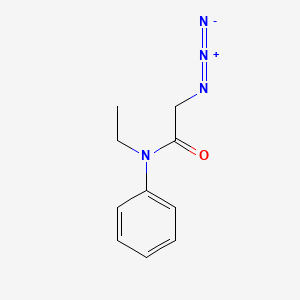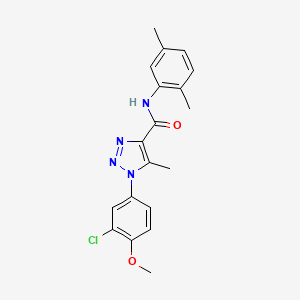
2-azido-N-ethyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-azido-N-ethyl-N-phenylacetamide is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.233. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
Synthesis of 3-Aminooxindoles : 2-azido-N-ethyl-N-phenylacetamide is utilized in the synthesis of 3-aminooxindole derivatives. Ethyl 2-(N-arylcarbamoyl)-2-iminoacetates, prepared from α-ethoxycarbonyl-α-bromo-N-phenylacetamides and sodium azide, undergo Friedel–Crafts cyclization to afford 3-aminooxindoles (Li, Ma, & Yu, 2016).
Glutaminase Inhibitors Synthesis : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, important in glutaminase inhibition, are synthesized using derivatives similar to this compound. This process contributes to developing potent GLS inhibitors with improved properties (Shukla et al., 2012).
Cyclization Processes : The compound is involved in photoinduced and N-bromosuccinimide-mediated cyclization reactions to synthesize quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones. This method is influenced by the substituents attached to the phenyl ring (Li et al., 2013).
Chemical and Physical Properties
Solubility Behavior : The solubility of 2-phenylacetamide, a related compound, in various solvents has been studied, providing insight into the dissolution properties of similar acetamide derivatives (Li, Wu, & Liang, 2019).
Antibacterial Activity : Specific acetamide derivatives, related to this compound, have been synthesized and demonstrated notable antibacterial and antifungal activities. These findings highlight the potential medical applications of acetamide derivatives (Desai et al., 2014).
Estrogen-Like Effects : 2-Phenylacetamide, isolated from Lepidium apetalum seeds, showed estrogen-like effects both in vitro and in vivo. This suggests potential therapeutic applications for similar compounds in treating conditions like perimenopause syndrome (Zeng et al., 2018).
Conformational Studies : Unsymmetrically N-substituted 2-phenylacetamides have been examined for their structural characteristics, providing valuable information on the molecular behavior of related compounds (Antonović et al., 1992).
QSRR Analysis for Biological Activity : The biological activity of phenylacetamide derivatives, related to this compound, can be predicted based on their chromatographic retention behaviors. This analysis is vital for understanding the biological impacts of these compounds (Vaštag et al., 2014).
Properties
IUPAC Name |
2-azido-N-ethyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-14(10(15)8-12-13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLNKOHENSSMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2888905.png)

![1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2888907.png)

![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)

![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)

![4-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2888919.png)

![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)

